虾青素

科学研究应用

虾青素在科学研究中具有广泛的应用,包括:

作用机制

虾青素主要通过其强大的抗氧化性能发挥作用。 它可以中和活性氧和自由基,从而保护细胞免受氧化损伤 . 虾青素还可以调节各种分子通路,包括激活与细胞生长和再生相关的FOXO3相关基因通路 . 此外,它还具有抗炎作用,可以抑制促炎细胞因子的产生 .

生化分析

Biochemical Properties

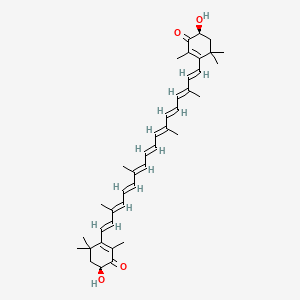

Astaxanthin is a metabolite of zeaxanthin and canthaxanthin, containing both hydroxyl and ketone functional groups . It is a lipid-soluble pigment with red coloring properties, which result from the extended chain of conjugated (alternating double and single) double bonds at the center of the compound .

Cellular Effects

Astaxanthin has several neuroprotective properties such as its antioxidant, anti-inflammatory and anti-apoptotic effects . Animal model studies have shown that the administration of Astaxanthin at the early stage of ischemia/reperfusion significantly reduces cell death in the hippocampus . Astaxanthin supports activation of enzyme signals (P13K, Akt, p-Akt) which are involved with cell vitality and management of oxidative stress in various parts of the body .

Molecular Mechanism

Astaxanthin protects cell membranes against reactive oxygen species (ROS) and oxidative damage. Due to its chemical structure, its polar groups overlap the polar regions of the cell membrane, while the central non-polar region of the molecule fits into the inner non-polar region of the membrane .

Temporal Effects in Laboratory Settings

Astaxanthin has been shown to have long-term effects on cellular function in laboratory settings. For example, an adaptive laboratory evolution (ALE) strategy resulted in 18.5% and 53.7% increases in cell growth and astaxanthin production in fed-batch fermentation, respectively .

Dosage Effects in Animal Models

Natural astaxanthin intake ranging from 8 to 45 mg per day for 4–12 weeks has shown low adverse effects in humans . The latest research reports astaxanthin can be consumed at any dose over any length of time in animals and humans without any adverse events .

Metabolic Pathways

Astaxanthin is derived from β-carotene by 3-hydroxylation and 4-ketolation, and catalyzed by β-carotene hydroxylase and β-carotene ketolase respectively . It has a molecular structure similar to that of β-carotene, with the polar ionone rings at either end of the molecule and a nonpolar zone in the middle .

Transport and Distribution

Astaxanthin is a fat-soluble pigment with powerful antioxidant properties that plays a role in protecting your cells from free radicals and oxidative stress . Carotenoids are known for their ability to neutralize reactive oxygen, on the inner and outer layers of cell membranes .

Subcellular Localization

Astaxanthin enzymes have been localized to the endoplasmic reticulum (ER) in tobacco leaves, indicating that astaxanthin may also be localized to the ER in other organisms . This localization allows for efficient production of astaxanthin within the cell.

准备方法

合成路线和反应条件

虾青素可以通过多种方法合成,包括化学合成和生物技术方法。 化学合成涉及使用β-紫罗兰酮作为起始原料,它经过一系列反应,包括维蒂希反应、格氏反应和氧化反应,形成虾青素 . 反应条件通常涉及在受控温度和压力下使用有机溶剂和催化剂。

工业生产方法

虾青素的工业生产主要通过培养微藻,特别是雨生红球藻来实现 . 微藻在特定条件下培养,以诱导虾青素的产生,然后使用乙醇或超临界二氧化碳等溶剂提取 . 提取的虾青素经过进一步纯化和配方,用于各种应用。

化学反应分析

反应类型

虾青素会经历几种类型的化学反应,包括:

氧化: 虾青素可以被氧化形成各种氧化产物,这可能会影响其抗氧化性能.

还原: 虾青素的还原会导致二氢虾青素的形成.

取代: 虾青素可以发生取代反应,特别是在羟基上.

常用试剂和条件

虾青素反应中常用的试剂包括氧化剂,如高锰酸钾,以及还原剂,如硼氢化钠 . 这些反应通常在温和条件下进行,以保持虾青素分子的完整性。

主要产物

相似化合物的比较

虾青素通常与其他类胡萝卜素,如β-胡萝卜素、叶黄素和玉米黄质进行比较。 虽然所有这些化合物都具有抗氧化性能,但虾青素的独特之处在于其优异的抗氧化能力以及穿过血脑屏障的能力 . 与β-胡萝卜素不同,虾青素没有维生素A的前体活性,因此在高剂量食用时更安全 .

类似化合物

β-胡萝卜素: 维生素A的前体,具有抗氧化性能。

叶黄素: 以其在眼部健康和抗氧化活性中的作用而闻名。

玉米黄质: 与叶黄素类似,它对眼部健康很重要,并具有抗氧化性能。

虾青素独特的化学结构和强大的生物活性使其成为各种研究和工业领域中的宝贵化合物。其优异的抗氧化性能和安全性进一步增强了其在治疗应用中的潜力。

属性

IUPAC Name |

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZIGYBFDRPAKN-UWFIBFSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)\C)\C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893777 | |

| Record name | 3,3'-Dihydroxy-beta-carotene-4,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Astaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Needles from acetone/light petroleum | |

CAS No. |

472-61-7 | |

| Record name | Astaxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astaxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astaxanthin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,3'-Dihydroxy-beta-carotene-4,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,3'S)-3,3'-dihydroxy-β,β-carotene-4,4'-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASTAXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XPW32PR7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ASTAXANTHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Astaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182-183 °C, Reported as shiny purple platelets with gold luster from pyridine; MP: 216 °C; readily soluble in pyridine, 182.5 °C | |

| Record name | ASTAXANTHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Astaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is astaxanthin and where is it found?

A: Astaxanthin is a red-orange pigment belonging to the xanthophyll family of carotenoids. It's found naturally in various organisms, particularly microalgae like Haematococcus pluvialis, as well as in salmon, shrimp, and krill, contributing to their characteristic coloration. [, , , , , , , , ]

Q2: How is astaxanthin produced commercially?

A: Commercial production of astaxanthin primarily relies on two methods: chemical synthesis and extraction from natural sources. While synthetic astaxanthin is more readily available, natural astaxanthin, particularly from H. pluvialis, is gaining popularity due to its perceived health benefits. [, , , ]

Q3: What are the different geometrical and optical isomers of astaxanthin?

A: Astaxanthin exists in several geometrical isomers, including all-E-, 9Z-, 13Z-, and 15-cis-astaxanthin. Additionally, it exhibits optical isomerism with (3S,3'S)-, (3R,3'R)-, and (3R,3'S)- configurations. The distribution and biological activity of these isomers can vary. [, , ]

Q4: How are astaxanthin isomers distributed in rainbow trout tissues?

A: Research shows selective distribution of astaxanthin isomers in rainbow trout. For example, 13Z-astaxanthin preferentially accumulates in the liver, while all-E-astaxanthin is found in higher concentrations in intestinal tissues. [] Interestingly, the skin and posterior kidney exhibit a specific ratio between (3S,3'S)- and (3R,3'R)-astaxanthin regardless of the dietary isomer composition. []

Q5: Can the type of astaxanthin in the diet influence pigmentation in fish?

A: Yes, studies on rainbow trout reveal that diets rich in Z-isomers of astaxanthin, derived from sources like Paracoccus carotinifaciens, lead to greater pigmentation and astaxanthin accumulation in the flesh compared to diets containing predominantly all-E-astaxanthin. []

Q6: How does astaxanthin contribute to the coloration of farmed salmon?

A: Farmed salmon cannot synthesize astaxanthin, thus their flesh color depends on dietary intake. Supplementing their feed with astaxanthin, often derived from sources like the yeast Phaffia rhodozyma, imparts the desired pink-red hue to their flesh. [, ]

Q7: How does dietary astaxanthin influence the antioxidant capacity in fish?

A: Studies demonstrate that dietary astaxanthin improves the antioxidant capacity in fish. Rainbow trout fed with astaxanthin from H. pluvialis showed higher total antioxidant capacity in the liver and serum compared to those fed with astaxanthin from other sources. []

Q8: What is the role of alpha-tocopheryl acetate in astaxanthin deposition?

A: Research indicates that dietary alpha-tocopheryl acetate, a form of Vitamin E, can enhance astaxanthin deposition in the fillets of Atlantic salmon. This suggests a potential for using alpha-tocopheryl acetate to improve astaxanthin utilization in aquaculture. []

Q9: How is astaxanthin metabolized?

A: Studies using rat hepatocytes identified (rac)-3-hydroxy-4-oxo-beta-ionone as the main metabolite of astaxanthin. This metabolite undergoes glucuronidation and can be further reduced. Notably, the cytochrome P-450 system does not seem to be involved in astaxanthin metabolism. []

Q10: How does astaxanthin interact with the gut microbiota?

A: Research shows that astaxanthin can influence the composition of gut microbiota. Interestingly, these changes were linked to reduced inflammation and improved metabolic homeostasis, particularly in male mice, suggesting a potential role for astaxanthin in modulating gut health. []

Q11: Can astaxanthin affect wound healing?

A: Studies on rats revealed that astaxanthin administration after nasal mucosa injury significantly reduced fibrosis, prevented synechia formation, and promoted wound healing, highlighting its potential therapeutic application in this context. []

Q12: What are the potential therapeutic applications of astaxanthin?

A: Astaxanthin's antioxidant, anti-inflammatory, and potential anti-tumor properties make it a promising candidate for various therapeutic applications. Studies suggest its potential benefits in cardiovascular disease prevention, skin protection, diabetes management, and cancer treatment. [, , ]

Q13: What are the effects of astaxanthin on lipid peroxidation?

A: Astaxanthin exhibits potent antioxidant activity by protecting against lipid peroxidation. A study on healthy men showed that astaxanthin supplementation significantly reduced plasma levels of 12- and 15-hydroxy fatty acids, indicating decreased lipid peroxidation. []

Q14: What are the challenges in producing astaxanthin from Haematococcus pluvialis?

A: While H. pluvialis is a potent astaxanthin producer, challenges include slow vegetative growth under favorable conditions and cell death under stress conditions, hindering efficient large-scale production. []

Q15: Can continuous culture be a viable approach for astaxanthin production?

A: Yes, continuous cultivation of H. pluvialis under controlled nitrogen limitation presents a promising one-step strategy for astaxanthin production, potentially overcoming limitations of the traditional two-stage approach. []

Q16: How do light intensity and nitrogen starvation affect astaxanthin production in H. pluvialis?

A: Nitrogen starvation, coupled with optimized light intensity, significantly enhances astaxanthin production in H. pluvialis. While high light intensity promotes biomass growth, nitrogen limitation is crucial for triggering astaxanthin accumulation. []

Q17: Can pulsed electric fields (PEF) and accelerated solvent extraction (ASE) improve astaxanthin recovery?

A: Yes, combining PEF and ASE significantly enhances the extraction yield of astaxanthin from shrimp side streams, making it a valuable tool for utilizing these resources. []

Q18: What is the role of flow cytometry in astaxanthin research?

A: Flow cytometry offers a rapid and efficient method for in vivo quantification of astaxanthin content in microalgae like Chromochloris zofingiensis, complementing the traditional but time-consuming HPLC analysis. []

Q19: How can the bioavailability of astaxanthin be improved?

A: Various encapsulation techniques, such as using liposomes or cyclodextrins, have been explored to improve astaxanthin's solubility, stability, and ultimately, its bioavailability. [, ]

Q20: What are the implications of BCO2 on astaxanthin accumulation?

A: Studies show that β-carotene oxygenase 2 (BCO2) knockout mice accumulate significantly higher levels of astaxanthin in their liver compared to wild-type mice when fed an astaxanthin-supplemented diet. This suggests a potential role of BCO2 in astaxanthin metabolism and bioaccumulation. []

Q21: What is the significance of understanding the metabolic mechanisms of astaxanthin biosynthesis?

A: Unraveling the intricate metabolic pathways and regulatory mechanisms involved in astaxanthin biosynthesis is essential for developing strategies to enhance its production in organisms like P. rhodozyma and meet the growing demand. []

Q22: How can emerging biotechnologies contribute to astaxanthin research?

A: Advanced tools like omics technologies, genome editing, protein structure-activity analysis, and synthetic biology offer exciting avenues for gaining deeper insights into astaxanthin biosynthesis and engineering more efficient production systems. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。